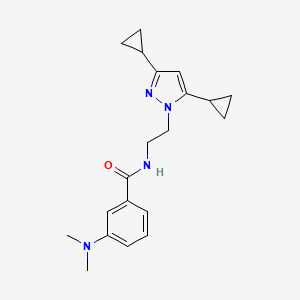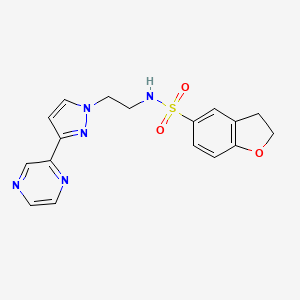
Methyl (E)-3-(6-amino-5-methylpyridin-3-yl)prop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (E)-3-(6-amino-5-methylpyridin-3-yl)prop-2-enoate, also known as AM-1241, is a synthetic cannabinoid that has been extensively studied for its potential therapeutic applications. This compound is a CB2 receptor agonist and has been found to have anti-inflammatory, analgesic, and neuroprotective effects.
Applications De Recherche Scientifique
Methyl (E)-3-(6-amino-5-methylpyridin-3-yl)prop-2-enoate has been extensively studied for its potential therapeutic applications. It has been found to have anti-inflammatory, analgesic, and neuroprotective effects. In animal studies, Methyl (E)-3-(6-amino-5-methylpyridin-3-yl)prop-2-enoate has been shown to reduce inflammation and pain in models of arthritis, neuropathic pain, and inflammatory bowel disease. It has also been found to protect against neurodegeneration in models of Parkinson's disease, Alzheimer's disease, and stroke.
Mécanisme D'action
Methyl (E)-3-(6-amino-5-methylpyridin-3-yl)prop-2-enoate is a selective CB2 receptor agonist, which means that it binds to and activates the CB2 receptor. The CB2 receptor is primarily found in immune cells and is involved in the regulation of inflammation and immune function. Activation of the CB2 receptor by Methyl (E)-3-(6-amino-5-methylpyridin-3-yl)prop-2-enoate leads to a reduction in inflammation and pain.
Biochemical and Physiological Effects
The biochemical and physiological effects of Methyl (E)-3-(6-amino-5-methylpyridin-3-yl)prop-2-enoate are primarily mediated through the CB2 receptor. Activation of the CB2 receptor by Methyl (E)-3-(6-amino-5-methylpyridin-3-yl)prop-2-enoate leads to a reduction in the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. This reduction in inflammation leads to a reduction in pain and tissue damage. Additionally, Methyl (E)-3-(6-amino-5-methylpyridin-3-yl)prop-2-enoate has been found to have neuroprotective effects, which may be due to its ability to reduce inflammation and oxidative stress in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using Methyl (E)-3-(6-amino-5-methylpyridin-3-yl)prop-2-enoate in lab experiments is its selectivity for the CB2 receptor. This allows researchers to study the specific effects of CB2 receptor activation without the confounding effects of CB1 receptor activation. Additionally, Methyl (E)-3-(6-amino-5-methylpyridin-3-yl)prop-2-enoate has been extensively studied and its effects are well-characterized, which makes it a reliable tool for research. However, one limitation of using Methyl (E)-3-(6-amino-5-methylpyridin-3-yl)prop-2-enoate is its limited solubility, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for research on Methyl (E)-3-(6-amino-5-methylpyridin-3-yl)prop-2-enoate. One area of interest is the potential use of Methyl (E)-3-(6-amino-5-methylpyridin-3-yl)prop-2-enoate in the treatment of neurodegenerative diseases, such as Parkinson's and Alzheimer's disease. Additionally, there is interest in exploring the potential use of Methyl (E)-3-(6-amino-5-methylpyridin-3-yl)prop-2-enoate in the treatment of inflammatory bowel disease and other autoimmune disorders. Finally, there is a need for further research into the mechanisms of action of Methyl (E)-3-(6-amino-5-methylpyridin-3-yl)prop-2-enoate, particularly with regard to its neuroprotective effects.
Méthodes De Synthèse
The synthesis of Methyl (E)-3-(6-amino-5-methylpyridin-3-yl)prop-2-enoate involves a series of chemical reactions that result in the formation of the final product. The starting material for the synthesis is 6-amino-5-methylpyridin-3-ol, which is converted to the corresponding bromide using phosphorus tribromide. The bromide is then reacted with ethyl acetoacetate and sodium ethoxide to form the desired ester. Finally, the ester is converted to the methyl ester using methanol and sodium methoxide.
Propriétés
IUPAC Name |
methyl (E)-3-(6-amino-5-methylpyridin-3-yl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c1-7-5-8(6-12-10(7)11)3-4-9(13)14-2/h3-6H,1-2H3,(H2,11,12)/b4-3+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZCYDFYKMPNGMJ-ONEGZZNKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1N)C=CC(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CN=C1N)/C=C/C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(6-amino-5-methylpyridin-3-yl)prop-2-enoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Methyl-4,5,6,7-tetrahydropyrrolo[3,2-c]pyridine-2-carbonitrile;hydrochloride](/img/structure/B2789953.png)



![[6-(1H-1,3-benzodiazol-1-yl)pyridin-3-yl]methanamine](/img/structure/B2789959.png)



![N-(1-phenyl-3-((1R,5S)-3-(thiazol-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)propyl)cyclopropanesulfonamide](/img/structure/B2789968.png)



